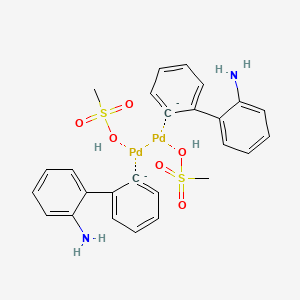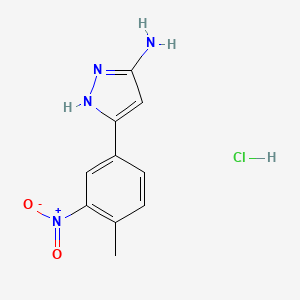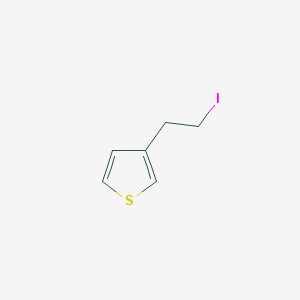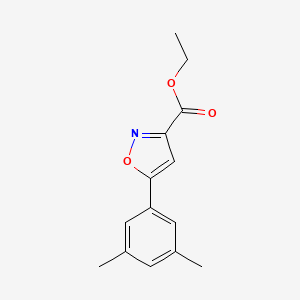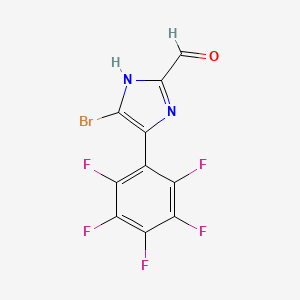![molecular formula C24H25NOSi B13701753 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile](/img/structure/B13701753.png)
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity under various conditions. The presence of the tert-butyldiphenylsilyl group provides steric hindrance, which can protect sensitive functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile typically involves the protection of a hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Aplicaciones Científicas De Investigación
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under specific conditions, regenerating the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl ether (TBDMS): Another silyl ether protecting group, but with less steric hindrance compared to TBDPS.
Trimethylsilyl ether (TMS): A less bulky silyl ether protecting group, more susceptible to hydrolysis.
Triisopropylsilyl ether (TIPS): A silyl ether with intermediate steric hindrance between TMS and TBDPS.
Uniqueness
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is unique due to its high stability under acidic conditions and its ability to selectively protect primary hydroxyl groups. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C24H25NOSi |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[tert-butyl(diphenyl)silyl]oxy-2-phenylacetonitrile |
InChI |
InChI=1S/C24H25NOSi/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-23(19-25)20-13-7-4-8-14-20/h4-18,23H,1-3H3 |
Clave InChI |
KSLSPYITBLIDHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
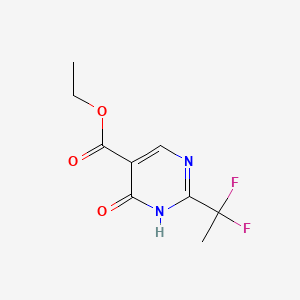
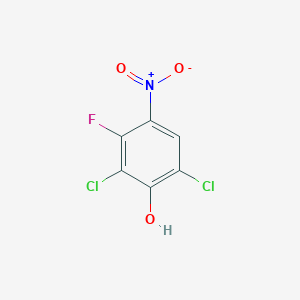
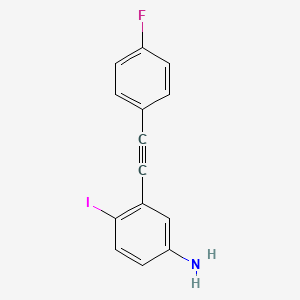
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
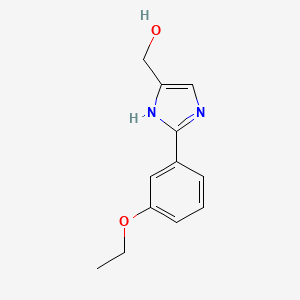
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)
